[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea
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Overview
Description
Thiourea is an organosulfur compound with the formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 . The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis
Thioureas have a trigonal planar molecular geometry of the N2C=S core. The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O). The C–N bond distances are short .Chemical Reactions Analysis
This study aims to experimentally and theoretically examine the nature and energy of intermolecular bond interactions between thiourea and water molecules using natural bond orbital (NBO), non-linear optical (NLO), atoms in molecules (AIM), and reduced density gradient (RDG) analyses based on the quantum chemical approach .Physical And Chemical Properties Analysis
Thiourea reacts with alkyl halides and gives isothiouronium salt on further hydrolysis reaction of this salt results in the formation of thiol and urea . This study aims to experimentally and theoretically examine the nature and energy of intermolecular bond interactions between thiourea and water molecules using natural bond orbital (NBO), non-linear optical (NLO), atoms in molecules (AIM), and reduced density gradient (RDG) analyses based on the quantum chemical approach .Scientific Research Applications
1. Radical Scavenging and Protection Against Oxidative Damage
Thiourea derivatives, including dimethylthiourea, have been identified as powerful scavengers of hydroxyl radicals and have shown potential in protecting against oxidative damage caused by various oxidants like hypochlorous acid. Their ability to act as scavengers in both animal models of human disease and in specific scenarios, such as protecting alpha 1-antiproteinase from inactivation, highlights their significance in biological contexts (Wasil et al., 1987).
2. Application in Chemical Synthesis
Thiourea reacts with specific compounds to form adducts that can undergo cyclization, leading to the synthesis of various chemical structures. For instance, thiourea's reaction with dialkyl acetylenedicarboxylates results in the formation of alkyl E-2-(2-imino-4-oxo-1,3-thiazolan-5-yliden)acetates, showcasing its utility in stereoselective synthesis (Ramazani & Hossaini-Alemi, 2001).
3. Role in Treatment of Inflammatory Diseases
In studies involving experimental models, dimethyl thiourea has demonstrated potential as an anti-inflammatory agent. Its specific application in reducing inflammation, hemorrhage, and edema in experimental lens-induced uveitis in animals indicates its therapeutic potential in inflammatory diseases (Rao et al., 1988).
4. Crystal Structure Analysis
The crystal structure of compounds related to thiourea, such as 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide, has been analyzed to understand their molecular arrangement. This analysis is vital for comprehending the chemical and physical properties of these compounds, which could be relevant in various scientific applications (Yamin, Rodis, & Chee, 2014).
5. Interaction with Peroxynitrite
Studies have shown that thiourea and dimethylthiourea can inhibit damage caused by peroxynitrite, a reactive nitrogen species. This finding suggests that their protective effects could be attributed to inhibiting peroxynitrite-dependent damage, expanding their scope beyond just hydroxyl radical scavenging (Whiteman & Halliwell, 1997).
Safety And Hazards
Future Directions
Graphitic carbon nitride (g-C3N4) stands as a prominent and sustainable photocatalyst, offering a transformative solution to pressing environmental and energy challenges . This review article provides a comprehensive examination of g-C3N4, spanning its synthesis methods, structural properties, photocatalytic .
properties
IUPAC Name |
[(E)-1,1-dimethoxypropan-2-ylideneamino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S/c1-4(5(10-2)11-3)8-9-6(7)12/h5H,1-3H3,(H3,7,9,12)/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZSGIMMURHJRR-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea |
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